molecular formula C13H8ClFO B1357878 3-Chloro-3'-fluorobenzophenone CAS No. 75762-57-1

3-Chloro-3'-fluorobenzophenone

Cat. No. B1357878
CAS RN: 75762-57-1
M. Wt: 234.65 g/mol
InChI Key: SDMZTGGMWKCDDG-UHFFFAOYSA-N
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Description

3-Chloro-3’-fluorobenzophenone is a chemical compound with the molecular formula C13H8ClFO. It has a molecular weight of 234.65 . It’s a type of organic building block that belongs to the categories of chlorides, aryls, and ketones .

Scientific Research Applications

  • Density Functional Theory Study

    • Application : The compound is used in a study investigating the solvent effects on similar molecules .
    • Method : The study used the DFT/B3LYP-6311++G(d,p) method to investigate the optimized molecular structures and total energies of the molecules in different solvents .
    • Results : The study found that the molecular parameters of these structures were slightly influenced by the changing solvent polarity, but the vibration frequencies and other chemical properties were very seriously affected .
  • Synthesis of 4-Chloro-4’-Fluorobenzophenone

    • Application : The compound is synthesized for various research purposes .
    • Method : The synthesis was done using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst. Vacuum distillation was used to obtain the product .
    • Results : The yield of the reaction was 67.41% .
  • Characterization of 4-Bromo-4’-Chlorobenzophenone

    • Application : The compound was synthesized to study its potential photochemical reactivity and photophysical properties .
    • Method : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
    • Results : The study provided detailed characterization of the compound .
  • Synthesis of 4-Chloro-4’-Fluorobenzophenone

    • Application : The compound was synthesized using a Friedel-Crafts acylation reaction .
    • Method : The synthesis involved 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst. Vacuum distillation was used to obtain the product .
    • Results : The yield of the reaction was 67.41% .
  • Characterization of 4-Chloro-4’-Ethoxybenzophenone

    • Method : The IR stretching regions characteristic of the compound were presented as well as the major splitting peaks in mass spectrometry. There were 1D and 2D H NMR experiments conducted, and they were both presented along with a labeled drawing of the compound with all H’s and C’s identified, verifying the structure of the compound .
    • Results : The study provided detailed characterization of the compound .
  • Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone

    • Application : The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied .
    • Method : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes. The samples were then studied via IR spectroscopy with the overall goal of determining Phi (reduction) .
    • Results : The study provided detailed characterization of the compound .

properties

IUPAC Name

(3-chlorophenyl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMZTGGMWKCDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609221
Record name (3-Chlorophenyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3'-fluorobenzophenone

CAS RN

75762-57-1
Record name (3-Chlorophenyl)(3-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75762-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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